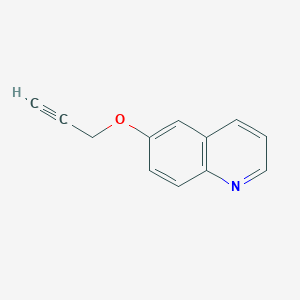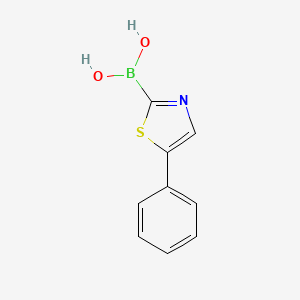
Ácido (5-feniltiazol-2-il)borónico
Descripción general
Descripción
“(5-Phenylthiazol-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are increasingly utilized in diverse areas of research . They are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The compound has a molecular formula of C10H10BNO2S .
Molecular Structure Analysis
The molecular structure of “(5-Phenylthiazol-2-yl)boronic acid” is complex. It includes a phenylthiazol ring attached to a boronic acid group . The boronic acid moiety is a very important functional group in organic chemistry .Chemical Reactions Analysis
Boronic acids, including “(5-Phenylthiazol-2-yl)boronic acid”, are known for their ability to react with diols through a reversible covalent condensation pathway . They are also known to participate in various other reactions, such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and Liebeskind-Srogl coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Phenylthiazol-2-yl)boronic acid” include its molecular weight of 219.07 . More detailed properties such as melting point, boiling point, and solubility would require further investigation .Aplicaciones Científicas De Investigación
Aplicaciones de detección
Ácido (5-feniltiazol-2-il)borónico: se utiliza en diversas aplicaciones de detección debido a su capacidad para interactuar con dioles y bases de Lewis fuertes como aniones de fluoruro o cianuro. Esta interacción es crucial para los ensayos homogéneos y la detección heterogénea, que pueden ocurrir en la interfaz del material de detección o dentro de la muestra a granel .
Etiquetado biológico y manipulación de proteínas
Este compuesto juega un papel importante en el etiquetado biológico y la manipulación de proteínas. La interacción clave de los ácidos borónicos con los dioles se explota en estas áreas, lo que permite la modificación de proteínas, que es esencial para comprender la función e interacción de las proteínas .
Tecnologías de separación
Los ácidos borónicos, incluido el ácido (5-feniltiazol-2-il)borónico, se emplean en tecnologías de separación. Son particularmente útiles en la electroforesis de moléculas glicosiladas, que es una técnica utilizada para separar y analizar diferentes tipos de moléculas en función de su carga y tamaño .
Desarrollo terapéutico
Las interacciones del compuesto con diversas moléculas biológicas lo convierten en un candidato para el desarrollo de terapias. Se está explorando su potencial para crear nuevos tratamientos, especialmente en el ámbito de los sistemas de administración de fármacos dirigidos .
Ciencia de materiales
En la ciencia de materiales, el ácido (5-feniltiazol-2-il)borónico se utiliza como bloque de construcción para micropartículas en métodos analíticos y polímeros para la liberación controlada de insulina. Esta aplicación es particularmente prometedora para el desarrollo de sistemas de administración de fármacos sensibles .
Catálisis
Los ácidos borónicos son conocidos por su papel en la catálisis. Pueden catalizar la funcionalización regioselective de dioles, carbohidratos o reacciones de apertura de anillos de epóxido. Esto convierte al ácido (5-feniltiazol-2-il)borónico en un catalizador valioso en la síntesis orgánica y los procesos químicos industriales .
Mecanismo De Acción
Target of Action
It’s known that boronic acids and their derivatives, including this compound, are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the transfer of organic groups from boron to palladium , suggesting that palladium complexes could be a potential target.
Mode of Action
The mode of action of (5-Phenylthiazol-2-yl)boronic acid likely involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Molecules containing a thiazole ring, like this compound, can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
It’s worth noting that boronic acids and their esters are generally considered to be marginally stable in water , which could impact their bioavailability.
Result of Action
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Phenylthiazol-2-yl)boronic acid. For instance, the compound’s susceptibility to hydrolysis increases at physiological pH . Additionally, the rate of protodeboronation, a reaction that can compete with cross-coupling, is reduced at low concentrations of boronic acid .
Direcciones Futuras
Propiedades
IUPAC Name |
(5-phenyl-1,3-thiazol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDLNVBCUBDVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(S1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855698 | |
| Record name | (5-Phenyl-1,3-thiazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872423-54-6 | |
| Record name | (5-Phenyl-1,3-thiazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


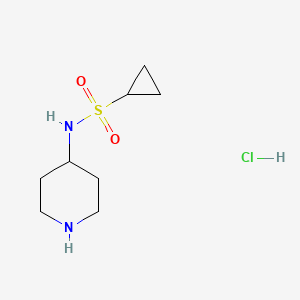
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)

![tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B1401438.png)
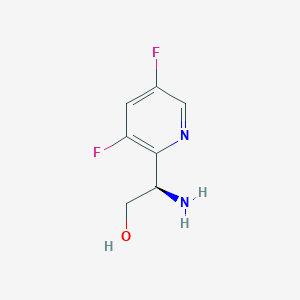
![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)
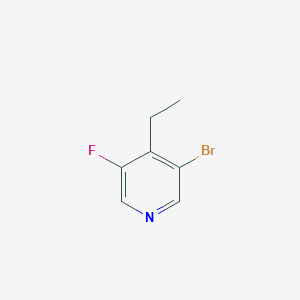
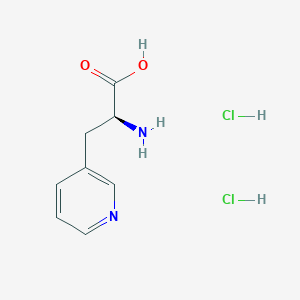
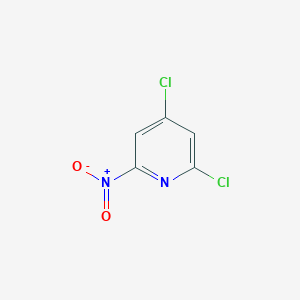
![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)



